![molecular formula C22H18ClNO4 B5546770 4-(1,3-benzodioxol-5-yl)-7-(2-chlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5546770.png)
4-(1,3-benzodioxol-5-yl)-7-(2-chlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The molecule "4-(1,3-benzodioxol-5-yl)-7-(2-chlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione" represents a compound with potential importance in various fields of chemistry and pharmacology. Its structure suggests a complex interaction between different functional groups, which could impart unique physical and chemical properties.
Synthesis Analysis
Studies on related compounds have shown that these types of molecules can be synthesized through various methods, including cyclization reactions and the use of catalysts like ceric ammonium nitrite (CAN) for the cyclization of ethyl-3-aryl-4-(2-chlorophenyl)-6-methyl-1-(5-methylisoxazol-3-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates with 3-amino-5-methylisoxazole (E. Rajanarendar et al., 2010).
Molecular Structure Analysis
The molecular structure has been analyzed through various techniques, including X-ray crystallography, revealing details about the conformation, bond lengths, and angles within such molecules. For instance, related compounds exhibit π-π stacking interactions and hydrogen-bonded sheets, highlighting the importance of these interactions in the structural stability (Juan C Castillo et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving the compound of interest include interactions with nucleophiles and electrophiles, influenced by its functional groups. The presence of benzodioxole and quinolinedione moieties suggests reactivity towards cycloaddition reactions and potential for pharmaceutical applications (C. E. Crawforth et al., 1972).
Physical Properties Analysis
The physical properties of such molecules, including melting points, solubility, and crystalline structure, are crucial for their application in material science and pharmacology. The detailed physical properties are often determined through spectroscopic methods and thermal analysis (Nuha Wazzan et al., 2016).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interaction with other molecules, are influenced by the compound's molecular structure. Studies on similar compounds suggest significant potential for interactions with biological molecules, mediated by their chemical functionality (Y. Bodke et al., 2013).
Scientific Research Applications
Synthesis and Biological Activity
A study by Rajanarendar et al. (2010) focused on the synthesis of related quinolinedione derivatives and their application in antimicrobial and mosquito larvicidal activities. The compounds exhibited good antibacterial and antifungal activity, with some proving lethal for mosquito larvae (Culex quinquefasciatus) (Rajanarendar et al., 2010).
Structural Studies and Chemical Interactions
Castillo et al. (2013) explored the crystal structure of similar compounds, revealing insights into the bond lengths and molecular interactions. These findings help understand the electron delocalization in fused tricyclic systems, which is crucial for designing molecules with desired chemical properties (Castillo et al., 2013).
Heterocyclic Quinone Methides Reactions
Research by Chauncey and Grundon (1990) on the reactions of heterocyclic quinone methides demonstrated the potential of such compounds in organic synthesis, particularly in Diels-Alder cycloadditions. These reactions are foundational for creating complex molecular architectures (Chauncey & Grundon, 1990).
Anticancer and Antifungal Analyses
Shaikh et al. (2017) synthesized a series of tetrazolylmethyl quinolines, conducting docking studies and screening for anticancer and antifungal activities. Some compounds exhibited high growth inhibition against specific cancer cell lines, highlighting the potential of quinoline derivatives in therapeutic applications (Shaikh et al., 2017).
Pharmaceutical Applications
Imamoto et al. (2012) developed rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This study underlines the importance of quinolinedione derivatives in the synthesis of chiral pharmaceutical ingredients, demonstrating their broad applicability in medicinal chemistry (Imamoto et al., 2012).
properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-7-(2-chlorophenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO4/c23-16-4-2-1-3-14(16)13-7-17-22(18(25)8-13)15(10-21(26)24-17)12-5-6-19-20(9-12)28-11-27-19/h1-6,9,13,15H,7-8,10-11H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTBJENOFPITGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC(=O)CC2C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-benzodioxol-5-yl)-7-(2-chlorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.